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Introduction
Erythrosine B, a tetraiodofluorescein dye, serves as a versatile stain for assessing cell viability

in adherent cell cultures. Traditionally considered a membrane-impermeable dye that

selectively stains non-viable cells with compromised membranes, recent evidence reveals its

ability to gradually penetrate and terminally stain live cells.[1][2][3] This dual characteristic

makes it a useful tool for various applications, from straightforward viability assessment to

terminal staining for cell counting and morphological analysis.[1][2][3] Erythrosine B is often

favored over Trypan Blue due to its lower toxicity and faster staining of dead cells.[1][4][5]

These application notes provide detailed protocols for using Erythrosine B to stain adherent

live cells, offering insights into its mechanism, cytotoxicity, and optimal usage conditions for

different cell lines.

Principle of Staining
Erythrosine B is a negatively charged dye that is generally excluded by the intact plasma

membrane of healthy, viable cells.[1][2][3]

Non-Viable Cells: In cells with compromised membrane integrity, Erythrosine B readily

enters the cytoplasm and nucleus, binding to intracellular proteins and resulting in a distinct
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pink or red coloration.[6] This staining is rapid, typically occurring within one minute of

exposure.[1][2][3]

Viable Cells: While often described as a vital stain that is excluded from live cells,

Erythrosine B can slowly enter viable cells over time.[1][2][3] The rate of uptake and

subsequent lethal staining varies significantly between cell lines.[1][2][3] Once inside, it

stains cytosolic proteins and prominently accumulates in the nucleus, leading to cell death.

[2][3] This property can be harnessed for terminal staining protocols where visualization of

cell nuclei is desired.[1][2][3]

Quantitative Data Summary
The following tables summarize key quantitative parameters for the effective use of

Erythrosine B in staining adherent cells.

Table 1: Recommended Staining Conditions for Adherent Cell Lines

Cell Line
Erythrosine B
Concentration
(w/v)

Incubation
Time

Staining
Characteristic
s

Reference

U2-OS
0.06% in serum-

free media
10-15 minutes

Pronounced

nuclear and faint

cytoplasmic

staining in live

cells.

[1][2]

HEK293T
0.06% in serum-

free media
> 30 minutes

Slower uptake

compared to U2-

OS cells.

[1][2][3]

CHO-K1 0.005% Not specified

Comparable

viability results to

Trypan Blue.

[7]

Table 2: Influence of Serum on Erythrosine B Staining
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Condition
Erythrosine B
Concentration (w/v)

Observation Reference

Serum-free media 0.06%
Efficient staining of

live U2-OS cells.
[1][2]

Serum-containing

media (e.g., 5% FBS)
≥ 0.2%

Higher concentration

needed to achieve

similar staining results

as serum proteins can

bind to the dye.

Serum offers

temporary protection

to live cells from the

toxic effects of

Erythrosine B at lower

concentrations (<0.1%

w/v).

[1][8]

Experimental Protocols
Protocol 1: Rapid Viability Assessment of Adherent
Cells
This protocol is designed for the quick differentiation between live and dead cells in an

adherent culture.

Materials:

Erythrosine B stock solution (e.g., 0.4% w/v in PBS)

Phosphate-Buffered Saline (PBS), with Ca2+/Mg2+

Culture medium

Microscope (brightfield or phase-contrast)

Procedure:
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Aspirate the culture medium from the adherent cells.

Gently wash the cells once with PBS to remove any residual serum.

Prepare the Erythrosine B staining solution by diluting the stock solution in PBS to a final

concentration of 0.06% (w/v).

Add the staining solution to the cells, ensuring the cell monolayer is completely covered.

Incubate for 1-5 minutes at room temperature.

Observe the cells under the microscope. Dead cells will appear pink/red, while live cells will

remain unstained.

For quantification, count the number of stained (dead) and unstained (live) cells in several

fields of view.

Protocol 2: Terminal Staining of Adherent Live Cells for
Counting and Imaging
This protocol utilizes the gradual uptake of Erythrosine B by live cells for terminal staining,

which can be useful for high-throughput imaging and cell counting applications.

Materials:

Erythrosine B stock solution (e.g., 6% w/v in water)[1]

Serum-free culture medium or a suitable buffer (pH 7.2-7.6)

Microscope (brightfield or phase-contrast) or an automated cell imager

Procedure:

Aspirate the culture medium from the adherent cells.

Gently wash the cells once with serum-free medium or buffer.

Add fresh serum-free medium or buffer to the cells.
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Add the Erythrosine B stock solution to the medium to achieve the desired final

concentration (e.g., 0.06% w/v for U2-OS cells). Mix gently by rocking the plate.

Incubate at 37°C for a duration determined by the cell line (e.g., 10-15 minutes for U2-OS

cells).[1] This incubation time may need to be optimized for other cell lines.

Following incubation, the cells can be imaged directly. Live cells will exhibit a pronounced

nuclear stain and a faint cytoplasmic stain, while retaining their morphology and adherence.

[1][2]

Diagrams
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Experimental Workflow: Erythrosine B Staining of Adherent Cells

Preparation

Staining

Analysis

Start with Adherent Cells in Culture

Wash with PBS or Serum-Free Medium

Add Erythrosine B Staining Solution

Incubate (Time and Temperature Dependent on Protocol)

Image with Brightfield/Phase-Contrast Microscope or Imager

Quantify Live vs. Dead Cells or Total Cell Number

Click to download full resolution via product page

Caption: Experimental workflow for staining adherent cells with Erythrosine B.
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Mechanism of Erythrosine B Staining

Live Cell Dead Cell

Intact Cell Membrane

No Staining (Initially) Slow Uptake Over Time

minutes to >30 minutes

Erythrosine B (Extracellular)

Exclusion

Lethal Nuclear and Cytoplasmic Staining

Compromised Cell Membrane

Erythrosine B (Extracellular)

Rapid Entry

< 1 minute

Stained Pink/Red

Click to download full resolution via product page

Caption: Differential staining mechanism of Erythrosine B in live and dead cells.

Troubleshooting and Considerations
Cytotoxicity: While less toxic than Trypan Blue, Erythrosine B is not entirely harmless to live

cells and will eventually cause cell death.[1][2][3] For applications requiring long-term

viability, alternative non-toxic probes should be considered.
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Serum Presence: The presence of serum in the culture medium can interfere with staining by

binding to Erythrosine B.[1] It is recommended to perform staining in serum-free medium or

PBS, or to increase the dye concentration if serum cannot be removed.[1]

Cell Line Variability: The rate of Erythrosine B uptake by live cells is highly dependent on

the cell line.[1][2][3] It is crucial to optimize incubation times for each specific cell type to

achieve the desired staining outcome.

Dye Concentration: Lower concentrations of Erythrosine B in serum-free media may lead to

cell disintegration without proper staining.[1][2][3] It is important to use the recommended

concentrations to ensure reliable results.

Conclusion
Erythrosine B is a valuable and versatile tool for the assessment of adherent cell cultures. Its

utility extends from a rapid and safer alternative to Trypan Blue for viability counting to a

terminal stain for detailed morphological analysis and high-throughput screening. By

understanding its mechanisms and optimizing protocols for specific cell lines and experimental

needs, researchers can effectively employ Erythrosine B in a wide range of applications in cell

biology and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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